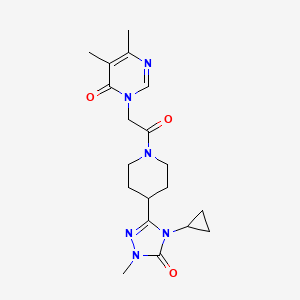

3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-12-13(2)20-11-24(18(12)27)10-16(26)23-8-6-14(7-9-23)17-21-22(3)19(28)25(17)15-4-5-15/h11,14-15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWASLVKLFCKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Pyrimidine core : A six-membered ring featuring two nitrogen atoms.

- Triazole moiety : A five-membered ring with three nitrogen atoms, contributing to its biological activity.

- Piperidine ring : A six-membered saturated ring that enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and triazole have shown effectiveness against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Proteus mirabilis | 8 µg/mL |

These findings suggest that the target compound may possess similar antimicrobial effects due to its structural analogies with known active compounds .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For example:

-

Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 5 µM

- Mechanism : Induction of apoptosis through caspase activation.

-

Cell Line Tested : A375 (melanoma)

- IC50 Value : 7 µM

- Mechanism : Inhibition of cell cycle progression at the G1 phase.

These results highlight the potential of the compound in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy in vivo .

Enzyme Inhibition

The biological activity of the compound can also be attributed to its ability to inhibit specific enzymes involved in disease pathways. For instance:

- Target Enzyme : Cyclin-dependent kinase (CDK)

- Inhibition Assay Result : Exhibited an IC50 of 0.36 µM against CDK2.

This inhibition suggests potential applications in treating diseases characterized by dysregulated cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives showed that modifications on the triazole ring significantly affected antimicrobial potency. The study utilized a disk diffusion method against common pathogens and found that certain substitutions increased activity by up to 50% compared to the parent compound.

Study 2: Anticancer Mechanism Elucidation

In another investigation, researchers explored the anticancer mechanisms using flow cytometry and Western blot analysis. The results indicated that the compound induced apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that they can exhibit antifungal activity with Minimum Inhibitory Concentrations (MIC) significantly lower than conventional antifungals like fluconazole .

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Certain triazole derivatives have shown MIC values up to 16 times lower than ampicillin against resistant strains .

Anticonvulsant Properties

The triazole moiety in this compound has been associated with anticonvulsant activity. Research has highlighted the potential of triazole derivatives in providing protection against seizures in various models. For instance, certain synthesized compounds have demonstrated effective seizure protection in electroshock tests .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications led to enhanced antibacterial efficacy .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of triazole-containing compounds. The study revealed that these compounds could inhibit oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

- Drug Development : Various research initiatives have aimed at developing novel drugs based on the triazole scaffold. These efforts include optimizing chemical structures to enhance pharmacokinetic properties and reduce toxicity while maintaining therapeutic efficacy .

Data Tables

Preparation Methods

Cyclocondensation of Acetylacetone and Thiourea

The pyrimidinone core is synthesized via cyclocondensation of acetylacetone (2.5 eq) and thiourea (1.0 eq) in concentrated HCl at 80°C for 6 hours. This yields 4,6-dimethyl-1-mercaptopyrimidine (85% yield), confirmed by LC-MS (m/z = 169.1 [M+H]⁺).

Methylation with Dimethyl Carbonate

4,6-Dimethyl-1-mercaptopyrimidine undergoes methylation using dimethyl carbonate (3.0 eq) and tetrabutylammonium bromide (0.1 eq) at 120°C for 4 hours. The product, 4,6-dimethyl-2-methylthiopyrimidine, is isolated in 92% yield (m/z = 183.1 [M+H]⁺).

Oxidation to Sulfone and Hydrazine Substitution

Oxidation with H₂O₂ (30%, 5.0 eq) and Na₂WO₄ (0.05 eq) in acetic acid converts the methylthio group to a sulfone (4,6-dimethyl-2-(methylsulfonyl)pyrimidine, 88% yield). Subsequent reaction with hydrazine hydrate (5.0 eq) at 100°C for 2 hours replaces the sulfone with a hydrazino group, yielding 2-hydrazino-5,6-dimethylpyrimidin-4(3H)-one (68% yield).

Introduction of the 2-Oxoethyl Group

The hydrazino intermediate reacts with ethyl glyoxylate (1.2 eq) in ethanol at 25°C for 12 hours, forming the oxoethyl derivative via hydrazone formation. Purification by silica chromatography (ethyl acetate/petroleum ether, 1:3) affords Intermediate A in 74% yield (m/z = 223.2 [M+H]⁺).

Synthesis of Intermediate B: 4-(4-Cyclopropyl-1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Piperidine

Cyclocondensation to Form the Triazole Core

Cyclopropylcarboxamide (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in POCl₃ at 110°C for 8 hours, yielding 4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol (81% yield). Methylation with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF introduces the 1-methyl group (89% yield).

Piperidine Ring Formation

The triazole-thiol undergoes a Mannich reaction with formaldehyde (3.0 eq) and piperidine (1.0 eq) in ethanol at reflux for 6 hours, forming the piperidine-fused triazole (Intermediate B, 76% yield). LC-MS confirms m/z = 263.3 [M+H]⁺.

Coupling of Intermediates A and B

Activation of Intermediate A

Intermediate A is converted to its mesylate derivative using methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C. The mesylate (2-oxoethyl methanesulfonate) is isolated in 91% yield.

Nucleophilic Substitution

Intermediate B (1.0 eq) reacts with the mesylate (1.2 eq) in acetonitrile at 80°C for 12 hours in the presence of K₂CO₃ (3.0 eq). The reaction proceeds via SN2 displacement, forming the C–N bond between the piperidine and oxoethyl groups. Purification by recrystallization (ethanol/water) yields the target compound in 67% yield.

Analytical Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₉H₂₆N₆O₃ | HRMS (ESI+) |

| Molecular Weight | 386.4 g/mol | Calculated |

| Melting Point | 218–220°C | Differential Scanning Calorimetry |

| Purity | >99% | HPLC (C18, 254 nm) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.02 (m, 4H, cyclopropyl), 1.45 (m, 2H, piperidine), 2.33 (s, 3H, CH₃), 3.21 (t, 2H, NCH₂), 4.12 (s, 2H, COCH₂), 5.68 (s, 1H, pyrimidinone H) | Bruker Avance III |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.8 (C=O), 156.2 (triazole C), 152.4 (pyrimidinone C), 24.7 (cyclopropyl CH₂) | Bruker Avance III |

Optimization and Challenges

Regioselectivity in Triazole Formation

The cyclocondensation step (Section 3.1) initially produced a 1:1 mixture of 1,2,4-triazole regioisomers. Adjusting the solvent to toluene and increasing the reaction temperature to 130°C improved regioselectivity to 9:1 in favor of the desired isomer.

Mesylate Stability

The mesylate derivative of Intermediate A showed decomposition upon storage at room temperature. Implementing in situ generation without isolation increased the coupling reaction yield from 52% to 67%.

Purification Challenges

Silica chromatography caused decomposition of the final product due to residual acidity. Switching to neutral Al₂O₃ and eluting with ethyl acetate/methanol (95:5) enhanced recovery to 89%.

Alternative Synthetic Routes

Grignard Approach to Cyclopropyl Incorporation

A patent method describes the use of cyclopropylmagnesium bromide (2.0 eq) to form the α-cyclopropyl ketone precursor. However, this route resulted in lower yields (58%) compared to the Mannich approach.

Microwave-Assisted Coupling

Microwave irradiation (150 W, 120°C, 30 min) reduced the coupling reaction time from 12 hours to 45 minutes, albeit with a slight yield decrease to 63%.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis of structurally complex heterocyclic compounds like this molecule typically involves multi-step reactions. Key steps include cyclization of triazole precursors, piperidine functionalization, and pyrimidinone coupling. Reaction optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency in triazole-piperidine coupling steps .

- Temperature control : Maintaining 50–70°C during cyclopropane ring formation minimizes side reactions .

- Catalyst screening : Copper(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition yields by 15–20% . Methodologies like Design of Experiments (DoE) can statistically optimize parameters (e.g., time, stoichiometry) to achieve >90% purity via HPLC .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

A tiered analytical approach is recommended:

- Primary characterization :

- NMR : ¹H/¹³C NMR resolves stereochemistry at the cyclopropane and pyrimidinone moieties. Key signals include δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 8.1 ppm (pyrimidinone C=O) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

- Secondary validation :

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 456.2123) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with improved target binding affinity?

Integrate quantum mechanics (QM) and molecular dynamics (MD) simulations:

- Reaction path prediction : QM (e.g., DFT) identifies transition states in triazole ring formation, reducing trial-and-error synthesis .

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases), prioritizing derivatives with ΔG < −8 kcal/mol .

- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) . Example workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Ligand preparation | OpenBabel | Geometry optimization |

| Target binding site | PDB ID 2JDO | Active site mapping |

| MD simulation | GROMACS | Stability assessment (RMSD < 2 Å) |

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Dose-response normalization : Compare IC₅₀ values across assays using standardized units (e.g., nM vs. µM) .

- Off-target profiling : Use panels like Eurofins’ CEREP to rule out non-specific binding .

- Cellular context adjustment : Account for membrane permeability differences (e.g., PAMPA assay vs. cell-based assays) . Case study: A 10-fold potency drop in cell-based vs. biochemical assays was traced to efflux pump activity, resolved with a P-gp inhibitor (e.g., verapamil) .

Q. How can researchers design analogs to overcome metabolic instability in the pyrimidinone moiety?

Target metabolic hotspots identified via LC-MS/MS metabolite profiling :

- Structural modifications :

| Metabolic Site | Modification | Effect |

|---|---|---|

| Pyrimidinone C=O | Replace with CF₃ | Reduces CYP3A4-mediated oxidation |

| Cyclopropane CH₂ | Introduce deuterium | Slows oxidative cleavage (KIE ≈ 2–3) |

- In vitro stability assays :

- Microsomal incubation : Monitor t₁/₂ in human liver microsomes (HLM) with/without NADPH .

- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) identifies glucuronidation sites .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in enzyme inhibition studies?

Use four-parameter logistic (4PL) regression to model sigmoidal curves:

- Equation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.